molecular formula C24H26N2O4 B1668590 Carvedilol CAS No. 72956-09-3

Carvedilol

Cat. No. B1668590
CAS RN: 72956-09-3
M. Wt: 406.5 g/mol
InChI Key: OGHNVEJMJSYVRP-UHFFFAOYSA-N
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Description

Carvedilol is a nonselective β-adrenergic blocking agent with α1-blocking activity . It is used alone or together with other medicines to treat high blood pressure (hypertension) . High blood pressure adds to the workload of the heart and arteries. If it continues for a long time, the heart and arteries may not function properly .


Synthesis Analysis

Carvedilol is prepared by a novel design of synthesis which has improved the yield . An optimized synthesis by screening different solvents and bases was proposed using R software . Finally, better conditions for preparation of carvedilol in high yields were established .


Molecular Structure Analysis

Carvedilol is a nonselective β-adrenergic blocking agent with α1-blocking activity . It is (±)-1-(carbazol-4-yloxy)-3-[[2-(o-methoxyphenoxy)ethyl]amino]-2-propanol .


Chemical Reactions Analysis

Carvedilol shows low chemical reactivity . All the excipients studied are recommended in formulations containing Carvedilol . The thermal interactions found for all the drug–excipient mixtures do not affect the drug stability .

Scientific Research Applications

1. Transdermal Therapeutic Applications

Carvedilol has been formulated into a transdermal therapeutic system, offering an alternative route for drug administration. This system enhances the bioavailability of carvedilol and provides steady-state plasma concentrations with minimal fluctuations, showing potential for improving the efficacy of carvedilol in hypertension therapy (Ubaidulla et al., 2007).

2. Myocardial Sympathetic Innervation in Heart Failure

Carvedilol has been shown to exert beneficial effects on hemodynamics in chronic heart failure patients, associated with a partial recovery of cardiac adrenergic innervation functioning. This study demonstrated that carvedilol increases myocardial meta-(123)I-iodobenzylguanidine uptake, suggesting a mechanism for its effectiveness in heart failure treatment (Cohen-Solal et al., 2005).

3. Protection Against Anthracycline-induced Cardiomyopathy

Carvedilol has been identified as a protective agent against anthracycline-induced cardiomyopathy. Clinical research indicates that prophylactic use of carvedilol in patients receiving anthracycline chemotherapy can protect both systolic and diastolic functions of the left ventricle, suggesting a valuable role in oncology (Kalay et al., 2006).

4. Effects on Heart Mitochondria

Carvedilol has been studied for its impact on cardiac mitochondria. It acts as an uncoupler of oxidative phosphorylation, decreasing mitochondrial electric potential and suggesting a protective role in myocardial energetics (Oliveira et al., 2000).

5. Promotion of Mitochondrial Biogenesis

Carvedilol has been shown to promote mitochondrial biogenesis in human umbilical vein endothelial cells. It significantly increases mitochondrial proteins and enhances oxygen consumption and mitochondrial respiratory rate, suggesting a new mechanism for its therapeutic effects in heart failure (Yao et al., 2016).

6. Inhibition of Hyperpolarization-activated Cyclic Nucleotide-gated Channels

Research indicates that carvedilol inhibits hyperpolarization-activated cyclic nucleotide-gated channels, which are critical in heart rhythm regulation. This finding helps understand the mechanism behind carvedilol's effectiveness in treating congestive heart failure and its favorable effects compared to other β-blockers (Cao et al., 2018).

7. Application in Familial Amyloidotic Polyneuropathy

Carvedilol has been hypothesized for therapeutic application in familial amyloidotic polyneuropathy, a neurodegenerative disease. It influences the expression of oxidative and apoptotic biomarkers associated with transthyretin deposition, demonstrating a potential role in the management of this condition (Macedo et al., 2010).

8. Metabolomic Profiling in Vascular Smooth Muscle Cells

Carvedilol has been studied for its effects on vascular smooth muscle cells through metabolomic profiling. This research sheds light on the molecular events underlying carvedilol treatment and opens new perspectives for β-blocker therapy improvement (Wang et al., 2010).

properties

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHNVEJMJSYVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022747
Record name Carvedilol
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Molecular Weight

406.5 g/mol
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Physical Description

Solid
Record name Carvedilol
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Solubility

88mg/mL, Freely soluble in dimethylsulfoxide; soluble in methylene chloride, methanol; sparingly soluble in ethanol, isopropanol; slightly soluble in ethyl ether, Practically insoluble in simulated gastric and intestinal fluid at pH 1.1 and 7.5, respectively, Practically insoluble in water, 4.44e-03 g/L
Record name Carvedilol
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Mechanism of Action

Carvedilol inhibits exercise induce tachycardia through its inhibition of beta adrenoceptors. Carvedilol's action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure. At higher doses, calcium channel blocking and antioxidant activity can also be seen. The antioxidant activity of carvedilol prevents oxidation of low density lipoprotein and its uptake into coronary circulation., Carvedilol is a nonselective beta-adrenergic blocking agent with selective alpha1-adrenergic blocking activity. The principal physiologic action of carvedilol is to competitively block adrenergic stimulation of beta-receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors), and to a lesser extent alpha1-receptors within vascular smooth muscle. The beta1-antagonist activity of carvedilol is similar to that of propranolol and greater than that of labetalol, and the duration of carvedilol's effect is longer than those of labetalol and propranolol., Studies in animals indicate that the drug may exert an antioxidant effect on the myocardium and an antiproliferative effect on intimal tissue. The commercially available drug is a racemic mixture of the 2 enantiomers, (R)[+] and (S)[-], and both enantiomers have equal alpha1-adrenergic blocking activity; however, only the S(-)-enantiomer of carvedilol has beta-adrenergic blocking activity. Carvedilol does not exhibit intrinsic sympathomimetic (beta1-agonist) activity and possesses only weak membrane-stabilizing (local anesthetic) activity., Vasodilation resulting in reduced total peripheral resistance mediated through carvedilol's alpha1-adrenergic blockade and reduced sympathetic tone appear to play a major role in the drug's hypotensive effect. Carvedilol causes reductions in cardiac output, exercise-induced tachycardia, isoproterenol-induced tachycardia, and reflex orthostatic tachycardia. Clinically important beta-adrenergic blocking activity of carvedilol usually is evident within 1 hour of oral administration, and the drug's hypotensive effect is similar to that of metoprolol. Carvedilol's alpha1-adrenergic blocking effects, which contribute to the drug's hypotensive effects, generally are evident within 30 minutes of oral administration and include reductions in phenylephrine-induced pressor effects, vasodilation, and decreased peripheral vascular resistance. The dose-dependent hypotensive effect of carvedilol results in blood pressure (systolic and diastolic) reductions of 5-46% with little, if any, reflex tachycardia. This hypotensive effect occurs approximately 30 minutes after oral administration and has a maximum effect 1.5-7 hours after oral administration., The precise mechanism of the beneficial effects of carvedilol in the treatment of congestive heart failure has not been fully elucidated. beta1-Adrenergic blockade and vasodilation generally are associated with reflex tachycardia and peripheral vasoconstriction in therapeutic agents in which one of these pharmacologic effects predominates, but the combined effects of carvedilol appear to attenuate these two major untoward responses by balancing the potential adverse effects associated with adrenergic blockade and vasodilation. The drug's vasodilatory action appears to enable the patient to tolerate the negative inotropic effect of carvedilol during the initiation and titration of therapy in the treatment of compensated heart failure., For more Mechanism of Action (Complete) data for CARVEDILOL (18 total), please visit the HSDB record page.
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Product Name

Carvedilol

Color/Form

Colorless crystals from ethyl acetate

CAS RN

72956-09-3
Record name Carvedilol
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Record name 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]
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Melting Point

114-115 °C, 114 - 115 °C
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Synthesis routes and methods I

Procedure details

2-(2-Methoxyphenoxy)ethylamine (III) (4.89 g) was heated to about 100° C., after which 4-(oxiran-2-ylmethoxy)-9H-carbazole (II) (3.31 g) was added portionwise. After approximately 20 minutes, the reaction mixture was cooled to about 70° C., after which water (25 ml) and ethyl acetate (15 ml) were added. The pH of the two-phase mixture was then adjusted to 5 with 2 N hydrochloric acid. The solid that formed, Carvedilol hydrochloride hydrate, is filtered, washed with water (20 ml) followed with ethylacetate (15 ml). The resulting material is reslurried in ethylacetate (50 ml) and water (20 ml) containing 5% Sodium carbonate until the pH reached 7.5. The organic phase was separated and dried over sodium sulfate. The dried solution was concentrated to a turbid solution and cooled overnight to about 4° C. Precipitated carvedilol was isolated by filteration and crystallized from isopropanol.
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Carvedilol (4 g) was dissolved in 76 mL dioxane at room temperature, and 110 mL of water were added in portions of about 10 mL to the stirred solution. The resulting solution was left at room temperature without stirring for about 15 h, then the crystalline precipitate which had formed was filtered through a buchner funnel and dried in desiccator at room temperature (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Carvedilol (4 g) was dissolved in 45 mL of a mixture of 96% Ethanol and 4% water by heating the mixture under stirring in a 55° C. water bath. The solution was cooled and left at room temperature without stirring for about 14 hours, the crystals were filtered through a buchner funnel, rinsed twice with about 10 ml cold (4° C.) 96% ethanol, and dried in a desiccator at room temperature (connected to air pump) until constant weight to yield carvedilol Form III.
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name

Synthesis routes and methods IV

Procedure details

Carvedilol (4 g) was dissolved in 267 mL dioxane/water in the ratio 1:1.4 respectively by heating the mixture under stirring at 55° C. water bath. The resulting solution was left at room temperature without stirring for about 15 h then the crystals were filtered through a buchner funnel and dried in a desiccator (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
267 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

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Feasible Synthetic Routes

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